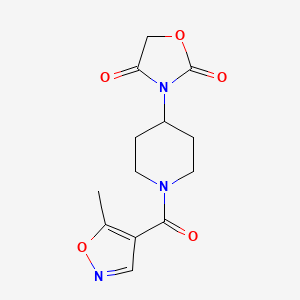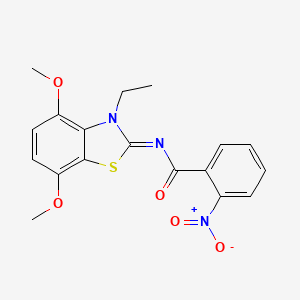
1-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (R-N=C=O) with an amine (R’-NH2) to form the urea group. The other functional groups in the molecule could be introduced through various organic reactions, but without specific literature or experimental data, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea group, a fluorophenyl group, a methoxypropyl group, and a tetrahydropyran group. These groups could potentially engage in a variety of intermolecular interactions, affecting the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the nonpolar hydrocarbon groups could give the compound both polar and nonpolar characteristics .Wissenschaftliche Forschungsanwendungen
- The compound has been designed as a selective degrader of histone deacetylase-3 (HDAC3) . HDACs play a crucial role in gene expression regulation and cell proliferation. Dysregulation of their epigenetic activity is associated with various diseases, including cancer. HDAC inhibitors (HDACis) have been developed as potential anticancer therapeutics .
- Although this compound showed an IC50 value of 3.4 µM against HDAC3, it did not exhibit degradation for the targeted HDACs .
- Another related compound, 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid, acts as a triple-acting PPARα, -γ, and -δ agonist . It displays potent agonist activity with EC50 values of 0.029 µM, 0.013 µM, and 0.029 µM for PPARα, PPARγ, and PPARδ, respectively.
Histone Deacetylase Inhibition
PPAR Agonism
Cell Growth Inhibition
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-16(21-2,13-5-3-4-6-14(13)17)11-18-15(20)19-12-7-9-22-10-8-12/h3-6,12H,7-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJHVYHITVYHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-fluorophenyl)-2-methoxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B2638621.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2638622.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2638624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2638627.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638628.png)
![2-Chloro-N-[1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]ethyl]acetamide](/img/structure/B2638630.png)




![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638638.png)